

Daturabietatriene (CAS Number 65894-41-9): A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Daturabietatriene*

Cat. No.: *B8261888*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Daturabietatriene, with the CAS number 65894-41-9, is a naturally occurring abietane diterpenoid. This technical guide provides a comprehensive overview of its chemical properties and explores its potential biological activities based on studies of structurally related compounds isolated from natural sources, primarily of the *Pinus* genus. Due to a notable lack of specific experimental data on **Daturabietatriene** itself, this document extrapolates potential anti-inflammatory and cytotoxic activities, mechanisms of action, and relevant experimental protocols from closely related abietane diterpenoids. This guide aims to serve as a foundational resource for stimulating further research into the therapeutic potential of this compound.

Introduction

Daturabietatriene, chemically identified as Abieta-8,11,13-triene-15,18-diol, is a diterpenoid compound. It has been isolated from natural sources such as *Pinus yunnanensis*. The abietane diterpenoid class of compounds has garnered significant interest in the scientific community due to a wide range of reported biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This guide synthesizes the available information on **Daturabietatriene** and related compounds to provide a detailed technical overview for research and drug development purposes.

Chemical and Physical Properties

A summary of the known chemical and physical properties of **Daturabietatriene** is presented in the table below.

Property	Value	Source
CAS Number	65894-41-9	N/A
Molecular Formula	C ₂₀ H ₃₀ O ₂	N/A
Molecular Weight	302.45 g/mol	N/A
Appearance	Powder	[1]
Purity	>98% (Commercially available)	[1]
Storage	Store in a sealed, cool, and dry condition.	[1]

Potential Biological Activities

While direct experimental evidence for the biological activity of **Daturabietatriene** is limited, studies on other abietane diterpenoids isolated from *Pinus yunnanensis* and related species suggest potential therapeutic applications.

Anti-inflammatory Activity

Several abietane diterpenoids have demonstrated anti-inflammatory properties through the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). For instance, related compounds isolated from *Pinus yunnanensis* have been shown to downregulate the protein expression of iNOS and decrease the expression of COX-2 in lipopolysaccharide (LPS)-treated RAW264.7 macrophage cells[2].

Table 1: Anti-inflammatory Activity of Abietane Diterpenoids from *Pinus yunnanensis*

Compound	Target	Inhibition	Concentration	Cell Line	Reference
Pinyunin A	COX-2	> 80%	100 µg/mL	N/A	[3]
Pinyunin B	COX-2	> 80%	100 µg/mL	N/A	
Compound 2 (from study)	iNOS	Significant downregulation	40 µM	RAW264.7	
Compound 10 (from study)	iNOS, COX-2	Significant downregulation	40 µM	RAW264.7	
Compound 12 (from study)	iNOS, COX-2	Significant downregulation	40 µM	RAW264.7	

Cytotoxic Activity

Abietane diterpenoids have also been investigated for their potential as anticancer agents. Studies have shown that certain diterpenoids from *Pinus* species exhibit cytotoxic effects against various human cancer cell lines. The cytotoxic activity is often evaluated using the MTT assay, which measures cell viability.

Table 2: Cytotoxic Activity of Diterpenoids from *Pinus* Species

Compound	Cell Line	IC ₅₀ (µM)	Reference
7α-acetylhorminone	HCT116 (Colon Cancer)	18	
7α-acetylhorminone	MDA-MB-231 (Breast Cancer)	44	
Pinmassin D	PDE4D	2.8	
Abieta-8,11,13,15-tetraen-18-oic acid	PDE4D	3.3	

Potential Mechanisms of Action and Signaling Pathways

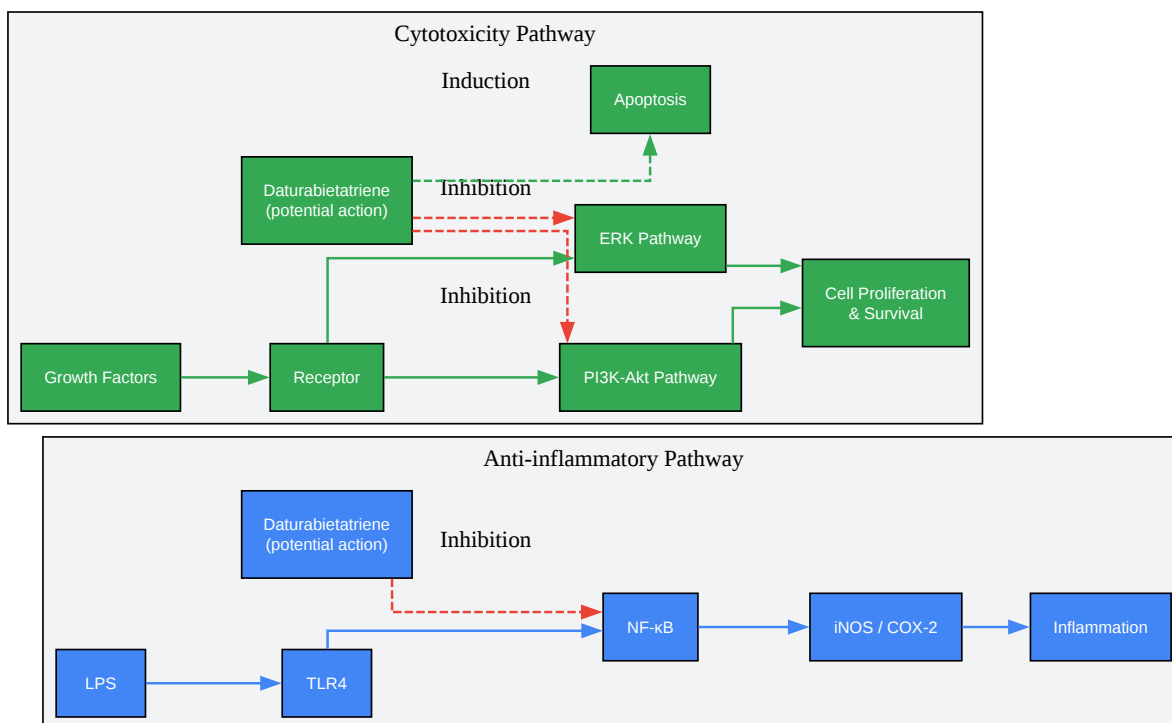
The precise mechanisms of action for **Daturabietatriene** have not been elucidated. However, based on the activities of related abietane diterpenoids, several signaling pathways are likely to be involved.

Inhibition of Inflammatory Pathways

The anti-inflammatory effects of abietane diterpenoids are likely mediated through the inhibition of the NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF- κ B is a key transcription factor that regulates the expression of pro-inflammatory genes, including iNOS and COX-2. By inhibiting NF- κ B activation, these compounds can suppress the production of inflammatory mediators.

Modulation of Cell Survival and Proliferation Pathways

The cytotoxic effects of abietane diterpenoids may be attributed to their ability to interfere with critical signaling pathways involved in cancer cell survival and proliferation, such as the PI3K-Akt and ERK pathways. Disruption of these pathways can lead to cell cycle arrest and apoptosis.



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Potential signaling pathways modulated by **Daturabietatriene**.

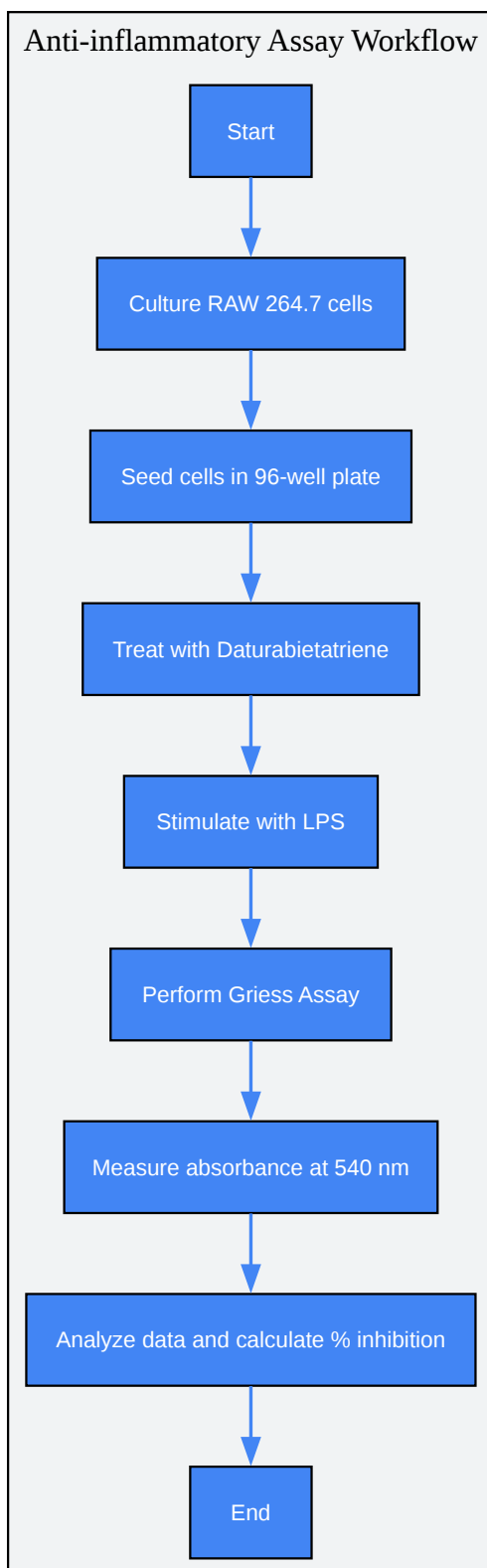
Experimental Protocols

The following are generalized experimental protocols for assessing the anti-inflammatory and cytotoxic activities of compounds like **Daturabietatriene**. These should be adapted and optimized for specific experimental conditions.

Anti-inflammatory Activity Assay (RAW 264.7 Macrophages)

This protocol describes the measurement of nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells as an indicator of anti-inflammatory activity.

- **Cell Culture:** Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
- **Compound Treatment:** Pre-treat the cells with various concentrations of **Daturabietatriene** (dissolved in DMSO, final DMSO concentration <0.1%) for 1 hour.
- **LPS Stimulation:** Stimulate the cells with 1 µg/mL of LPS for 24 hours.
- **Nitrite Measurement (Griess Assay):**
 - Collect 50 µL of the cell culture supernatant.
 - Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
 - Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.
 - Measure the absorbance at 540 nm using a microplate reader.
 - Calculate the nitrite concentration based on a sodium nitrite standard curve.
- **Data Analysis:** Determine the percentage inhibition of NO production compared to the LPS-treated control.



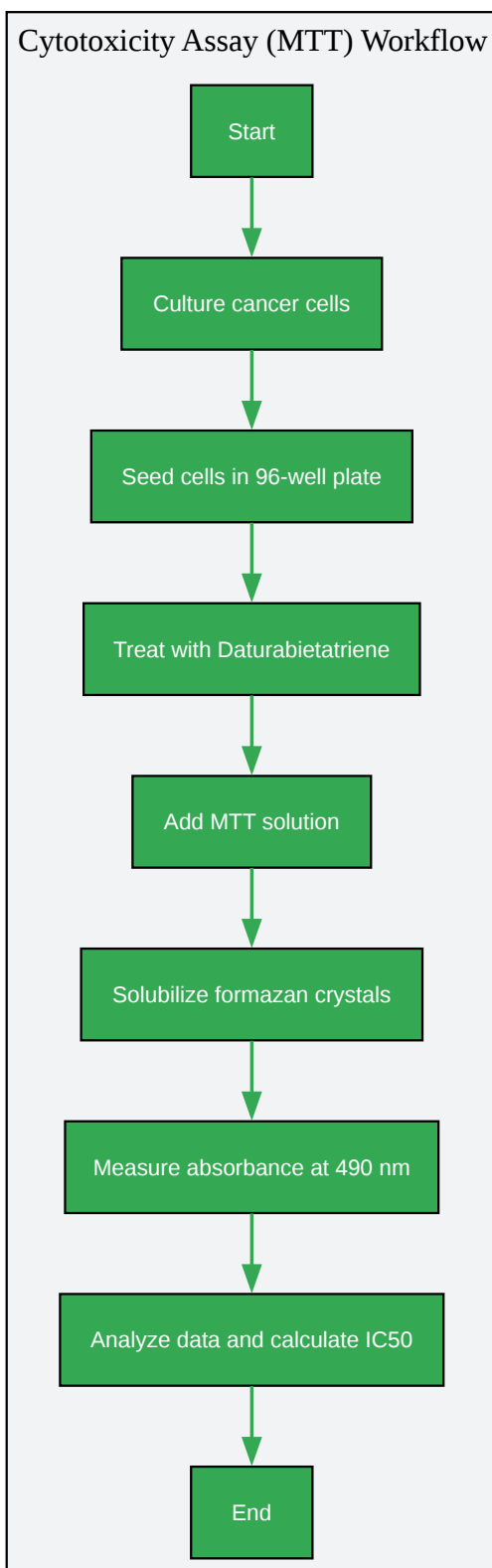
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Generalized workflow for an anti-inflammatory assay.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of **Daturabietatriene** on a cancer cell line.

- **Cell Culture:** Grow the desired cancer cell line in appropriate culture medium and conditions.
- **Cell Seeding:** Seed cells into a 96-well plate at a suitable density (e.g., 5×10^3 cells/well) and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with a range of concentrations of **Daturabietatriene** for 24, 48, or 72 hours. Include a vehicle control (DMSO).
- **MTT Addition:** Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 490 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC_{50} value (the concentration of the compound that inhibits 50% of cell growth).



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Generalized workflow for a cytotoxicity (MTT) assay.

Conclusion and Future Directions

Daturabietatriene (CAS 65894-41-9) is an abietane diterpenoid with potential therapeutic properties, inferred from the biological activities of structurally similar compounds. The existing literature on related molecules suggests promising anti-inflammatory and cytotoxic activities, likely mediated through the modulation of key signaling pathways such as NF- κ B, PI3K-Akt, and ERK.

However, a significant knowledge gap exists regarding the specific biological profile of **Daturabietatriene**. Therefore, dedicated research is imperative to:

- Isolate and purify **Daturabietatriene** in sufficient quantities for comprehensive biological evaluation.
- Conduct in vitro and in vivo studies to definitively determine its anti-inflammatory, cytotoxic, and other pharmacological activities.
- Elucidate its precise mechanism(s) of action and identify its molecular targets and affected signaling pathways.
- Evaluate its pharmacokinetic and toxicological profile to assess its potential as a drug candidate.

This technical guide serves as a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of **Daturabietatriene**. The provided information, though largely based on related compounds, highlights the promise of this molecule and underscores the urgent need for further investigation.

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